molecular formula C11H20N2O4 B14445279 N-Acetyl-L-alanyl-L-leucine CAS No. 78233-70-2

N-Acetyl-L-alanyl-L-leucine

Cat. No.: B14445279
CAS No.: 78233-70-2
M. Wt: 244.29 g/mol
InChI Key: HIEIIANYSKARKE-CBAPKCEASA-N
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Description

Contextualization as an N-Acylated Dipeptide Derivative

N-Acetyl-L-alanyl-L-leucine is classified as an N-acylated dipeptide derivative. This means it is formed from two amino acids, L-alanine and L-leucine, joined by a peptide bond. The "N-acetyl" designation indicates that an acetyl group (CH₃CO) is attached to the nitrogen atom of the L-alanine residue. This modification of the N-terminus of the dipeptide alters its chemical properties compared to the parent dipeptide, L-alanyl-L-leucine.

In contrast to free dipeptides, which can be rapidly broken down in blood plasma, N-acyl dipeptides like this compound exhibit greater stability. google.com However, they are still susceptible to rapid cleavage in the kidneys. google.com This characteristic makes them intriguing subjects for studying targeted delivery and metabolism of amino acids.

Significance in Biochemical and Medicinal Chemistry Research

The significance of this compound in biochemical and medicinal chemistry research is multifaceted. In biochemistry, it serves as a tool to investigate enzyme kinetics and specificity. For instance, research has shown that N-acyl dipeptides are cleaved by enzymes, and the rate of this cleavage can be significantly faster than for N-acetylated single amino acids. google.com

In the realm of medicinal chemistry, the modification of peptides through N-acylation is a common strategy to enhance their drug-like properties. N-acetylation can influence factors such as oral bioavailability and transport mechanisms. biorxiv.org For example, the acetylation of L-leucine to form N-acetyl-L-leucine alters its transport from the L-amino acid transporter (LAT) to organic anion transporters (OAT). biorxiv.org This shift in transporter affinity provides a mechanistic explanation for the improved oral bioavailability of the acetylated form. biorxiv.org While this specific research focuses on N-acetyl-L-leucine, the principles are relevant to understanding the potential of N-acylated dipeptides like this compound in drug development.

Furthermore, derivatives of amino acids, including N-acetylated forms, are being explored for various therapeutic applications. For instance, N-acetyl-L-leucine has been investigated for its potential in treating neurological disorders like Niemann-Pick disease type C and GM2 gangliosidoses. nih.govnih.govbiorxiv.org It has also shown promise in animal models of traumatic brain injury and Parkinson's disease. caymanchem.com These studies on a related compound underscore the potential therapeutic relevance of N-acetylated amino acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78233-70-2

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C11H20N2O4/c1-6(2)5-9(11(16)17)13-10(15)7(3)12-8(4)14/h6-7,9H,5H2,1-4H3,(H,12,14)(H,13,15)(H,16,17)/t7-,9-/m0/s1

InChI Key

HIEIIANYSKARKE-CBAPKCEASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Synthetic Strategies and Derivatization Approaches for N Acetyl L Alanyl L Leucine

Chemical Synthesis Methodologies: Acetylation and Peptide Coupling

The classical chemical synthesis of N-Acetyl-L-alanyl-L-leucine involves a two-part strategy: the N-terminal acetylation of L-alanine followed by the coupling of the resulting molecule with L-leucine. This approach relies on standard peptide synthesis principles, utilizing protecting groups and activating agents to facilitate the formation of the amide bond.

The synthesis begins with the acylation of the amino group of L-alanine. This is typically achieved by reacting L-alanine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in an appropriate solvent. This step yields N-acetyl-L-alanine, protecting the N-terminus and preparing the molecule for the subsequent coupling reaction.

The core of the synthesis is the peptide coupling step, where the carboxyl group of N-acetyl-L-alanine is joined with the amino group of L-leucine. To facilitate this, the carboxyl group of N-acetyl-L-alanine must be "activated". This is commonly done using carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). bachem.com The activated intermediate then readily reacts with the L-leucine component. To prevent self-polymerization of L-leucine, its carboxyl group is often temporarily protected, for instance as a methyl or tert-butyl ester. A recently developed method employs a catalytic amount of triphenylphosphine (B44618) oxide with oxalyl chloride to create a highly reactive phosphonium (B103445) intermediate, enabling efficient coupling in under 10 minutes with high yields and without racemization. acs.org Following the successful coupling, this protecting group is removed in a final deprotection step (e.g., via saponification for methyl esters or acidolysis for tert-butyl esters) to yield the final this compound dipeptide.

The success and efficiency of the synthesis are highly dependent on the reaction conditions. The choice of solvent, temperature, and coupling reagents significantly impacts reaction yield and the prevalence of side reactions. Solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are frequently used. nih.gov Temperature control is critical, as higher temperatures can increase the rate of side reactions, most notably racemization. nih.gov

For scaling up the production of this compound, several factors must be considered. These include managing the heat generated during the exothermic coupling reaction, the solubility of reagents and products, and the efficiency of purification at a larger scale. The choice of coupling reagent is also crucial; for instance, the urea (B33335) byproduct formed when using DIC is more soluble in common solvents than that from DCC, simplifying its removal during workup and making it a better choice for larger-scale synthesis. bachem.com Purification methods such as crystallization or chromatography must be optimized for efficiency and yield on a larger scale.

Acylation of L-Alanine and Coupling with L-Leucine

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly specific alternative to chemical synthesis, often proceeding under mild conditions and with perfect stereochemical control, thus avoiding racemization. The synthesis of N-acyl amino acids and dipeptides can be catalyzed by enzymes such as acylases and ligases. scispace.comresearchgate.net

One potential enzymatic route for this compound involves a ligase. For example, a specific peptide ligase could catalyze the direct condensation of N-acetyl-L-alanine and L-leucine, a reaction typically powered by the hydrolysis of ATP. Another strategy could involve the enzyme acylase I, which has been used for the synthesis of N-acyl-L-amino acids in a reverse hydrolysis reaction. scispace.com A novel aminoacylase (B1246476) from Paraburkholderia monticola (PmAcy) has shown capability in synthesizing N-acyl-amino acids, showing a preference for long-chain acyl groups but also demonstrating potential for other acylation reactions. nih.gov Such an enzyme could potentially be engineered or adapted for the synthesis of the target dipeptide. The enzymatic approach is particularly attractive for producing enantiomerically pure peptides.

FactorInfluence on Enzymatic SynthesisExample/Reference
Enzyme Type Determines substrate specificity and reaction type (ligation, hydrolysis).Acylase I, Ligases, Lipases. scispace.comresearchgate.netnih.gov
pH Affects enzyme activity and stability; optimum pH varies by enzyme.PmAcy showed optimal hydrolytic activity at pH 12. nih.gov
Temperature Influences reaction rate and enzyme stability.PmAcy exhibits high temperature stability, with activity up to 80-90°C. nih.gov
Substrates The nature of the amino acids and the acyl group are critical.PmAcy prefers long-chain acyl groups and shows good conversion with L-leucine. nih.gov
Solvent System Can shift reaction equilibrium towards synthesis.Glycerol-water systems used to promote synthesis over hydrolysis. scispace.com

Racemization Processes in Synthesis and Control

A significant challenge in the chemical synthesis of peptides is the potential for racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. During the coupling step, the activated carboxyl group of N-acetyl-L-alanine can cyclize to form an oxazolinone intermediate. bachem.com This intermediate can easily lose its α-proton, particularly in the presence of a base, leading to a loss of chirality and the formation of a mixture of L- and D-isomers. bachem.com

Several strategies are employed to suppress racemization:

Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), its derivatives (6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common and effective method. peptide.comhighfine.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.

Coupling Reagents: The choice of coupling reagent has a major impact. While highly reactive reagents can speed up coupling, they may also increase racemization. Combinations like DIC/Oxyma or DIC/HOBt are known to minimize racemization. bachem.comnih.gov

Base and Solvent: The basicity of the tertiary amine used during coupling is critical. Weaker bases, such as N-methylmorpholine (NMM) or collidine, are preferred over stronger bases like diisopropylethylamine (DIPEA). bachem.comnih.gov The polarity of the solvent can also play a role, with studies showing different racemization levels in solvents like DMF depending on other factors. nih.gov

Temperature: Performing the activation and coupling steps at low temperatures (e.g., 0°C) reduces the rate of both oxazolinone formation and enolization, thereby preserving stereochemical integrity. nih.gov

Control StrategyMechanismKey Reagents/Conditions
Additives Forms an active ester intermediate that is more resistant to racemization.HOBt, HOAt, Oxyma. peptide.comhighfine.com
Coupling Reagent Choice Some reagents are inherently less likely to promote racemization.DIC in combination with an additive like Oxyma. nih.gov
Base Selection Weaker bases are less likely to abstract the α-proton from the oxazolinone.N-methylmorpholine (NMM), collidine. bachem.comnih.gov
Low Temperature Slows the rate of the racemization side reaction.Reactions often run at 0°C or below. nih.gov

Co-crystallization Techniques for Advanced Compound Systems in Research

Co-crystallization is a crystal engineering technique used to design solid materials by combining a target molecule, such as this compound, with a second molecule, known as a "coformer," within the same crystal lattice. acs.org This technique is valuable in research for creating novel solid-state forms of a compound with potentially improved physicochemical properties, such as stability or solubility. It also serves as an effective purification method. acs.org For instance, co-crystallization has been explored as a single-step method for purifying dipeptides contaminated with trifluoroacetic acid (TFA), a common remnant from solid-phase peptide synthesis. acs.orgacs.org

The process typically involves dissolving the dipeptide and a selected coformer in a solvent and inducing crystallization, often through slow evaporation. acs.org The choice of coformer is critical; it must be able to form robust non-covalent interactions, such as hydrogen bonds, with the target dipeptide. coastal.edu For peptides, suitable coformers can include molecules with complementary functional groups like carboxylic acids or amides. coastal.educoastal.edu

However, the process has its challenges. Identifying a suitable coformer and the optimal crystallization conditions often requires extensive screening. approcess.com Furthermore, impurities can significantly hinder or prevent the formation of high-quality crystals. acs.org Despite these difficulties, co-crystallization remains a powerful tool for generating advanced, multicomponent solid systems for further research. approcess.com

Metabolic Pathways and Biochemical Transformations of N Acetyl L Alanyl L Leucine

Endogenous Biosynthesis and N-Terminal Acetylation Mechanisms

N-Acetyl-L-alanyl-L-leucine is an N-terminally acetylated dipeptide. Its endogenous presence is likely the result of the breakdown of larger proteins that have undergone N-terminal acetylation (NTA), one of the most common protein modifications in eukaryotes. nih.govoup.com This modification involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of the N-terminal amino acid of a protein. oup.comwikipedia.org For a peptide starting with Alanine (B10760859), like this compound, this process is primarily catalyzed by a specific class of enzymes. The acetylation changes the chemical properties of the N-terminus by neutralizing its positive charge, increasing its hydrophobicity, and potentially influencing protein folding, stability, and interactions. nih.govcreative-proteomics.com

While direct synthesis of N-acetylated amino acids can occur, the formation of N-acetylated peptides such as this compound is predominantly understood as a product of the degradation of larger N-terminally acetylated proteins.

The enzymes responsible for N-terminal acetylation are known as N-terminal acetyltransferases (NATs). nih.gov These enzymes are a distinct subclass of the GCN5-related N-acetyltransferase (GNAT) superfamily. oup.comnih.gov There are several types of NATs (NatA-NatH), each with specificities for different N-terminal amino acid sequences. creative-proteomics.comnih.gov

The synthesis of a peptide with an N-terminal alanine, such as this compound, would involve the action of the NatA complex. NatA is responsible for the co-translational acetylation of a majority of eukaryotic proteins, targeting those with small N-terminal residues like alanine, serine, threonine, and cysteine after the initial methionine has been cleaved. creative-proteomics.com The NatA complex transfers the acetyl group from acetyl-CoA to the nascent polypeptide chain as it emerges from the ribosome. oup.comwikipedia.org This process follows an ordered Bi-Bi reaction mechanism, where acetyl-CoA binding precedes the binding of the protein's N-terminus. nih.govnih.gov

Table 1: Major Eukaryotic N-Terminal Acetyltransferases (NATs) and Their Substrate Specificities

EnzymeSubstrate N-TerminusCellular LocationTiming
NatA Alanine, Serine, Threonine, Cysteine, Glycine, ValineRibosome-associatedCo-translational
NatB Methionine followed by Asp, Glu, Asn, GlnRibosome-associatedCo-translational
NatC Methionine followed by hydrophobic residues (Leu, Ile, Phe, Tyr)Ribosome-associatedCo-translational
NatD Histones H2A and H4Ribosome-associatedCo-translational
NatE Various, including substrates of NatA and NatCRibosome-associatedCo-translational
NatF Methionine followed by Lys, Leu, Ile, Trp, PheRibosome-associatedCo-translational
NatH Actin isoformsPost-translationalPost-translational

This table summarizes data from multiple sources detailing the specificity and function of NAT enzymes. wikipedia.orgcreative-proteomics.combiologists.com

Once a protein is N-terminally acetylated, it is subject to normal cellular protein turnover. The degradation of these proteins is a multi-step process. liverpool.ac.uk Intracellular proteases break down the larger acetylated protein into smaller peptides. This initial proteolytic cleavage is considered the rate-limiting step in the degradation of N-acetylated proteins. liverpool.ac.uk

Following this initial breakdown, an enzyme called Acylpeptide Hydrolase (APEH) , also known as acylaminoacyl peptidase, plays a crucial role. plos.org APEH specifically catalyzes the removal of an N-acylated amino acid from a small acetylated peptide. plos.orgresearchgate.net This action releases the N-terminal acetylated amino acid, in this case, N-acetyl-L-alanine, from a peptide fragment. The remaining peptide (L-leucine in this simplified case) would then be further degraded. The process can be conceptualized as:

Proteolysis: An N-acetylated protein is cleaved by proteases into smaller N-acetylated peptides.

Hydrolase Action: Acylpeptide hydrolase (APEH) acts on these small peptides to release an N-acylamino acid. liverpool.ac.uk

This pathway is a key part of the cellular machinery for protein turnover and recycling of amino acids from acetylated proteins. plos.org

N-Acetyltransferase Enzyme Involvement

Degradation Pathways: Hydrolysis and Transamination

This compound itself is subject to further enzymatic degradation. The primary pathway for its breakdown is hydrolysis, which involves the cleavage of both the peptide bond and the amide bond of the acetyl group.

Hydrolysis of the Acetyl Group: The acetyl group is removed from the N-terminus, a reaction catalyzed by deacetylases or acylases. This deacetylation yields L-alanyl-L-leucine and acetate (B1210297). Studies on the related compound N-acetyl-L-leucine show it is metabolized to L-leucine and acetate by ubiquitously expressed enzymes. nih.govnih.gov It is highly probable that this compound is similarly deacetylated.

Hydrolysis of the Peptide Bond: The peptide bond between alanine and leucine (B10760876) is cleaved by peptidases, releasing the individual amino acids L-alanine and L-leucine.

The complete hydrolysis of this compound results in three products: acetate, L-alanine, and L-leucine.

Transamination is a key reaction in amino acid catabolism where an amino group is transferred from an amino acid to a keto-acid. numberanalytics.combasicmedicalkey.com This process does not act directly on the acetylated peptide. Instead, it is a major fate of the L-alanine and L-leucine molecules after they are released through hydrolysis. nih.govnih.gov For instance, L-leucine's catabolism begins with transamination to α-ketoisocaproate, catalyzed by branched-chain aminotransferase (BCAT). nih.govmdpi.com

Integration within Branched-Chain Amino Acid and Peptide Metabolism

The metabolic products of this compound degradation are readily integrated into the body's central metabolic pathways.

L-Leucine Metabolism: As one of the three branched-chain amino acids (BCAAs), L-leucine has a well-defined catabolic pathway. nih.govmdpi.com Following its release, it undergoes transamination and subsequent oxidative decarboxylation. nih.gov The ultimate breakdown products of leucine are acetyl-CoA and acetoacetate, making it a purely ketogenic amino acid. nih.govnih.gov The liver has low BCAT activity, so much of the BCAA catabolism is initiated in other tissues like skeletal muscle. mdpi.com

L-Alanine Metabolism: L-alanine is a non-essential amino acid that can be synthesized from pyruvate (B1213749) via transamination. basicmedicalkey.comumaryland.edu Upon its release, it can be converted back to pyruvate, a central hub in metabolism. Pyruvate can enter the citric acid cycle (for energy production) or be used as a substrate for gluconeogenesis (to produce glucose). basicmedicalkey.comlibretexts.org The dipeptide L-alanyl-L-glutamine has been shown to influence leucine and protein metabolism, indicating a metabolic interplay between alanine and BCAAs. nih.gov

Acetate Metabolism: Acetate can be converted into acetyl-CoA by acetyl-CoA synthetase. biologists.com Acetyl-CoA is a critical molecule that can enter the citric acid cycle for energy production or be used as a precursor for fatty acid synthesis. nih.gov

Metabolic Product-Mediated Effects

The biological effects of this compound are believed to be mediated by its metabolic products. nih.govbiorxiv.org The acetylation of leucine alters its transport into cells, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OATs) and monocarboxylate transporters (MCTs). nih.govresearchgate.net This switch allows for higher intracellular concentrations than could be achieved with L-leucine alone. nih.govresearchgate.net

Once inside the cell and hydrolyzed, the released L-leucine exerts significant metabolic effects. A primary role of L-leucine is the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, specifically mTORC1. mdpi.com The activation of mTORC1 is a key regulator of protein synthesis, promoting the growth and repair of tissues, particularly muscle. mdpi.com This product-mediated effect is central to the interest in N-acetylated amino acids for various therapeutic applications. medchemexpress.comcaymanchem.com

Table 2: Metabolic Products of this compound and Their Primary Metabolic Roles

Metabolic ProductKey Metabolic Fate/RoleRelevant Pathway(s)
L-Leucine Activation of mTORC1, Protein synthesis, KetogenesisBCAA Catabolism, mTOR Signaling
L-Alanine Conversion to Pyruvate, Gluconeogenesis, Energy productionAlanine Metabolism, Glycolysis/Gluconeogenesis
Acetate Conversion to Acetyl-CoA, Energy production, Fatty acid synthesisCitric Acid Cycle, Lipid Metabolism

This table summarizes the primary roles of the breakdown products. basicmedicalkey.comnih.govmdpi.com

Cellular and Molecular Transport Mechanisms of N Acetyl L Alanyl L Leucine

Carrier-Mediated Uptake Systems: Organic Anion Transporters (OATs)

N-Acetyl-L-alanyl-L-leucine is a substrate for the organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8). nih.govbiorxiv.org These transporters are crucial for the movement of a wide range of endogenous and exogenous organic anions. The interaction of this compound with these transporters is a key factor in its distribution throughout the body. nih.gov

Studies have shown that this compound is actively transported by both OAT1 and OAT3. nih.govintrabio.com The affinity for these transporters is characterized as low, with a Michaelis constant (Km) of approximately 10 mM. intrabio.combiorxiv.org In addition to being a substrate, this compound also acts as an inhibitor of OAT1 and OAT3, with IC50 values of 6.2 mM for OAT1 and 0.70 mM for OAT3. nih.gov This indicates a stronger inhibitory effect on OAT3 compared to OAT1. The data for these interactions are summarized in the table below.

TransporterInteraction TypeKinetic ParameterValue
OAT1SubstrateKm~10 mM intrabio.combiorxiv.org
OAT1InhibitorIC506.2 mM nih.gov
OAT3SubstrateKm~10 mM intrabio.combiorxiv.org
OAT3InhibitorIC500.70 mM nih.gov

Monocarboxylate Transporter (MCT1) Interactions

Beyond the OAT system, this compound is also transported by the monocarboxylate transporter 1 (MCT1; SLC16A1). nih.govcuresyngap1.org MCT1 is a widely expressed transporter responsible for the movement of monocarboxylates such as lactate, pyruvate (B1213749), and ketone bodies across cell membranes. curesyngap1.orgnih.gov The interaction with MCT1 is significant for the uptake of this compound, particularly for its absorption and distribution, including across the blood-brain barrier. nih.govresearchgate.net Research indicates that this compound is a substrate for MCT1 with a Km of 3.0 mM. researchgate.net It also acts as an inhibitor of MCT1, with an IC50 of 15 mM. researchgate.net

TransporterInteraction TypeKinetic ParameterValue
MCT1SubstrateKm3.0 mM researchgate.net
MCT1InhibitorIC5015 mM researchgate.net

Comparative Analysis of Transport with Unmodified Amino Acids (e.g., L-Leucine via LAT1)

A stark contrast is observed when comparing the transport of this compound with its unmodified counterpart, L-leucine. L-leucine is primarily transported by the L-type Amino Acid Transporter 1 (LAT1), a high-affinity, low-capacity system. intrabio.combiorxiv.org LAT1 transports large neutral amino acids and is crucial for cellular processes like mTORC1 activation. nih.govmdpi.com

Crucially, studies have demonstrated that this compound is neither a substrate nor an inhibitor of LAT1. nih.govresearchgate.net This fundamental difference in transporter utilization has profound implications. The LAT1 system can become saturated at relatively low concentrations of L-leucine (Km ~0.2 mM). intrabio.combiorxiv.org In contrast, the transporters for this compound, namely OATs and MCT1, have a much lower affinity (higher Km values), meaning they have a higher capacity and are less likely to become saturated. nih.govbiorxiv.org

CompoundPrimary TransporterAffinity (Km)Capacity
L-LeucineLAT1~0.2 mM intrabio.combiorxiv.orgLow
This compoundOAT1/OAT3~10 mM intrabio.combiorxiv.orgHigh
This compoundMCT13.0 mM researchgate.netHigh

Mechanistic Insights into Transport Regulation and Oral Bioavailability

The switch in transporter preference from the high-affinity, low-capacity LAT1 to the low-affinity, high-capacity OAT and MCT systems is a key determinant of this compound's enhanced oral bioavailability compared to L-leucine. nih.govbiorxiv.org The high capacity of OATs and MCT1 prevents transport saturation, allowing for more efficient uptake from the gastrointestinal tract. nih.gov While OAT1 and OAT3 are primarily involved in drug and nutrient distribution rather than initial uptake from the gut, the ubiquitous expression of MCT1 makes it well-suited for both absorption and distribution. nih.gov

The physicochemical changes induced by N-acetylation are central to this altered transport mechanism. nih.govbiorxiv.org At physiological pH, the acetylation of the amino group removes its positive charge, resulting in this compound existing predominantly as an anion. nih.govbiorxiv.org This anionic nature makes it a suitable substrate for organic anion transporters. This strategic molecular modification bypasses the rate-limiting LAT1 transporter, which is typically saturated by endogenous amino acids. nih.gov This allows this compound to be delivered to cells without disrupting the normal uptake of other essential amino acids that rely on LAT1. nih.gov

Enzymatic Interactions and Specificity of N Acetyl L Alanyl L Leucine

Substrate Recognition and Hydrolysis by Aminoacylases

Aminoacylases (N-acyl-L-amino acid amidohydrolases, EC 3.5.1.14) are a class of hydrolytic metalloenzymes that act on the amide bonds of N-acyl-L-amino acids. nih.govbibliotekanauki.pl These enzymes play a role in the catabolism of proteins and amino acids that are acetylated at their N-terminus. taylorandfrancis.com The recognition of N-Acetyl-L-alanyl-L-leucine by aminoacylases is a critical first step in its metabolic processing. The enzyme specifically targets the N-acetylated L-amino acid at the N-terminus of the peptide.

Research has shown that aminoacylase-1 (ACY1) hydrolyzes N-acetylated derivatives of several amino acids, including alanine (B10760859) and leucine (B10760876). taylorandfrancis.com While many studies focus on single N-acetylated amino acids, the principles of recognition extend to N-acetylated dipeptides. The enzyme's active site accommodates the acetylated N-terminus, positioning the amide bond for cleavage. However, the specificity can vary significantly depending on the source of the aminoacylase (B1246476). For instance, a novel aminoacylase from Paraburkholderia monticola showed a preference for long-chain acyl groups and displayed minimal activity with acetyl-amino acids, indicating that not all aminoacylases will process this compound efficiently. nih.govresearchgate.net Conversely, aminoacylases from sources like Aspergillus oryzae or pig kidney have been widely used for their ability to hydrolyze acetyl-amino acids. bibliotekanauki.pluni-duesseldorf.de The hydrolysis by aminoacylase would cleave the acetyl group from the N-terminal alanine, releasing acetic acid and the dipeptide L-alanyl-L-leucine.

Dipeptidase Activity

Following or in conjunction with the action of aminoacylases, dipeptidases (EC 3.4.13) play a crucial role in the complete breakdown of this compound. Dipeptidases are enzymes that hydrolyze dipeptides into their constituent amino acids. Some enzymes exhibit both aminoacylase and dipeptidase activities. bibliotekanauki.pl For example, an aminoacylase from Bacillus thermoglucosidius was found to have high dipeptidase activity with substrates like L-alanyl-L-alanine. tandfonline.com

This dual functionality suggests a potential two-step or concerted mechanism for the breakdown of this compound. An enzyme could first remove the acetyl group and then cleave the resulting L-alanyl-L-leucine dipeptide. Alternatively, a specific dipeptidase could act on the intact N-acetylated dipeptide, although this is less common. More typically, the peptide bond is hydrolyzed after deacetylation. The N-acetylated-alpha-linked acidic dipeptidase (NAALADase) is an example of an enzyme that hydrolyzes N-acetylated dipeptides, though its primary known substrate is N-acetyl-L-aspartyl-L-glutamate (NAAG). nih.gov The existence of such enzymes demonstrates a biological precedent for the enzymatic cleavage of acetylated dipeptides.

Interactions with Proteolytic Enzymes (e.g., α-Chymotrypsin)

Proteolytic enzymes, or proteases, are responsible for cleaving peptide bonds within larger proteins and peptides. α-Chymotrypsin is a well-studied serine protease that demonstrates specificity for cleaving peptide bonds adjacent to the carboxyl group of large hydrophobic or aromatic amino acids, such as tryptophan, tyrosine, phenylalanine, and leucine.

Given this specificity, α-chymotrypsin can potentially interact with and hydrolyze the peptide bond in this compound between the alanine and leucine residues. The enzyme's primary specificity pocket (S1) is well-suited to accommodate the bulky isobutyl side chain of leucine. The N-acetyl group at the N-terminus would occupy the S3 or S4 pocket of the enzyme, influencing binding affinity and the rate of catalysis. caltech.edu Studies on N-acetylated peptide methyl esters have been crucial in mapping the specificity of α-chymotrypsin, showing how modifications at the N-terminus affect enzyme-substrate interactions. caltech.edu Research on related compounds, such as N-acetyl-L-alanyl-L-phenylalanyl alpha-chloroethane, confirms that the active site of chymotrypsin (B1334515) engages with N-acetylated peptides, leading to interactions like alkylation of active site residues. nih.gov

Stereochemical Selectivity in Enzymatic Reactions

A hallmark of enzyme catalysis is its high degree of stereochemical selectivity. Enzymes that interact with this compound are highly specific for the L-enantiomers of the amino acid residues. Aminoacylases, for instance, stereospecifically hydrolyze N-acyl-L-amino acids, leaving the corresponding N-acyl-D-amino acids untouched. bibliotekanauki.pl This property is fundamental to industrial processes for resolving racemic mixtures of amino acids. uni-duesseldorf.de

This selectivity is critical for the biological activity of related compounds. For example, the therapeutic effects of N-acetyl-leucine are attributed specifically to the L-enantiomer (N-acetyl-L-leucine or NALL), while the D-enantiomer is inactive. nih.govmedrxiv.org This implies that the enzymes responsible for its transport and metabolism, such as acylases, exclusively recognize and process the L-form. researchgate.net Similarly, proteases like α-chymotrypsin are stereospecific and will only cleave peptide bonds between L-amino acids. Therefore, any enzymatic processing of this compound, whether it be deacetylation or peptide bond cleavage, would be restricted to this specific stereoisomer.

Acetyl Group Removal by Specific Enzymes

The removal of the N-terminal acetyl group is a key metabolic step, often converting a prodrug into its active components. researchgate.net This reaction is catalyzed by enzymes known as deacetylases or, more broadly, aminoacylases. taylorandfrancis.comgenome.jp As discussed, aminoacylase-1 is a cytosolic, zinc-containing enzyme that hydrolyzes N-acetylated amino acids, liberating the free amino acid and acetate (B1210297). taylorandfrancis.com

The acetylation of L-leucine to form N-acetyl-L-leucine has been shown to switch its cellular transport mechanism, allowing it to act as a prodrug that delivers high concentrations of L-leucine into cells. researchgate.netbiorxiv.org Inside the cell, acylases remove the acetyl group to release L-leucine. researchgate.net This same mechanism applies to this compound. Upon entering a cell, specific acylases would recognize the N-acetyl-L-alanine moiety and catalyze the hydrolysis of the amide bond, releasing acetic acid and the dipeptide L-alanyl-L-leucine. This dipeptide would then be further broken down into L-alanine and L-leucine by dipeptidases. The enzyme Leucine N-acetyltransferase catalyzes the reverse reaction, the acetylation of L-leucine, using acetyl-CoA. wikipedia.org

Interactive Data Table: Enzymatic Interactions

Enzyme ClassSpecific Enzyme ExampleAction on this compound or Related SubstrateKey Finding
Aminoacylase Aminoacylase-1 (ACY1)Hydrolyzes N-acetyl group from N-terminal amino acidRecognizes and cleaves N-acetylated L-amino acids like alanine and leucine. taylorandfrancis.com
Dipeptidase N-acetylated-alpha-linked acidic dipeptidase (NAALADase)Hydrolyzes peptide bonds in N-acetylated dipeptidesDemonstrates the existence of enzymes that can cleave acetylated dipeptides. nih.gov
Proteolytic Enzyme α-ChymotrypsinCleaves the peptide bond between alanine and leucineThe leucine side chain fits into the enzyme's S1 specificity pocket, facilitating hydrolysis. caltech.edu
Deacetylase Acylases/DeacetylasesRemoves the N-acetyl groupThis is a crucial metabolic step, converting the compound and releasing the constituent dipeptide. researchgate.net

Mechanistic Studies in Biological Systems: in Vitro and Animal Models

Modulation of Cellular Metabolic Processes

N-Acetyl-L-alanyl-L-leucine has been shown to influence key metabolic pathways within cells, particularly those related to energy production and nutrient utilization. nnpdf.orgmdpi.com It is believed to enter cells and be metabolized to L-leucine, which then participates in various metabolic and signaling processes. nih.govcuresyngap1.org

Influence on Glucose and Glutamate (B1630785) Metabolism

Studies in animal models of neurodegenerative diseases have demonstrated that treatment with N-acetyl-DL-leucine, the racemic mixture containing this compound, can normalize glucose and glutamate metabolism. nnpdf.org In a mouse model of Sandhoff's disease, the compound restored aerobic and enhanced anaerobic glycolysis. mdpi.com Leucine (B10760876), the metabolic product of this compound, can serve as an alternative energy source and has been shown to improve glucose metabolism. curesyngap1.org It can also influence glutamate utilization, a key process in neurotransmission and cellular energy. mdpi.com Specifically, leucine can facilitate the conversion of glutamate to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle for energy production. mdpi.com In a mouse model of Sandhoff disease, N-acetyl-DL-leucine treatment returned the levels of glutamate dehydrogenase, an enzyme involved in this conversion, to those observed in healthy mice. mdpi.com

Effects on Mitochondrial Energy Metabolism

This compound has been observed to improve mitochondrial energy metabolism. nnpdf.org In a mouse model of Niemann-Pick disease type C, treatment led to improvements in mitochondrial function. nnpdf.org Leucine itself has been shown to increase mitochondrial biogenesis and oxygen consumption in skeletal muscle cells and adipocytes, suggesting a role in enhancing cellular energy production. nih.gov The compound is thought to correct metabolic dysfunction and enhance mitochondrial bioenergetics by entering enzyme-controlled pathways. researchgate.net In patient-derived dopaminergic neurons, this compound treatment led to the upregulation of mitochondrial proteins. nih.gov

Neurobiological Mechanisms of Action

The neuroprotective effects of this compound are attributed to several mechanisms that directly impact neuronal function and brain metabolism. nih.govplos.orgmedrxiv.org

Restoration of Neuronal Function and Membrane Potential

A key proposed mechanism of action for N-acetyl-leucine is its ability to restore the membrane potential of abnormally polarized neurons. medrxiv.orgbiorxiv.org In vitro studies on vestibular neurons from guinea pigs showed that N-acetyl-DL-leucine could normalize the membrane potential of both hyperpolarized and depolarized neurons. curesyngap1.orgbiorxiv.org This normalization of neuronal function is thought to be a primary contributor to its therapeutic effects in conditions like vertigo. medrxiv.org The culmination of restoring mitochondrial and lysosomal function is believed to include the normalization of neuronal membrane potential and the restoration of cellular signaling. medrxiv.org

Enhancement of Cerebral Glucose Metabolism

This compound has been shown to activate cerebral glucose metabolism, particularly in the cerebellum. plos.orgnih.gov Studies using [18F]-FDG-μPET in a rat model of unilateral labyrinthectomy revealed that N-acetyl-L-leucine, but not its D-enantiomer, caused a significant increase in regional cerebral glucose metabolism (rCGM) in the vestibulocerebellum. plos.org This effect was observed in conjunction with improved postural compensation. plos.org In patients with cerebellar ataxia, treatment with N-acetyl-DL-leucine has been shown to modulate glucose metabolism in the brain, with increases observed in the visual and vestibular cortices and decreases in the cerebellum, indicating enhanced compensatory processes. curesyngap1.org

Impact on Autophagy Flux and Lysosomal Volume

This compound has been shown to modulate autophagy, a critical cellular process for degrading and recycling damaged components, and to affect lysosomal volume. medrxiv.orgbiorxiv.org In a mouse model of traumatic brain injury (TBI), treatment with this compound partially restored autophagy flux, which was associated with reduced neuronal death and neuroinflammation. nih.govnih.gov This restoration of autophagy is considered a key neuroprotective mechanism. biorxiv.org The compound has also been shown to upregulate autophagy in preclinical studies, leading to a reduction in the accumulation of autophagosome markers. curesyngap1.org

Furthermore, in vitro studies using cells from patients with Niemann-Pick disease type C, a lysosomal storage disorder, demonstrated that this compound and its racemic mixture can reverse disease-related cellular phenotypes, including expanded lysosomal volume. medrxiv.orgbiorxiv.org The L-enantiomer was found to be more effective in reducing the relative lysosomal volume in these cells. biorxiv.org In Niemann-Pick disease type C patient cells, this compound was also found to rescue aberrant mitochondria-lysosome contact sites and restore autophagic flux. biorxiv.org

Attenuation of Neuroinflammation and Cortical Cell Death

Research in animal models, particularly those for traumatic brain injury (TBI), has demonstrated the capacity of N-Acetyl-L-leucine (NALL), the active L-enantiomer, to mitigate key pathological processes. nih.govbiorxiv.org Studies show that oral administration of NALL can significantly reduce neuronal cell death and the expression of neuroinflammatory markers in the cortical tissue of mice following a controlled cortical impact. nih.govbiorxiv.org This suggests a direct or indirect anti-inflammatory effect within the central nervous system.

The mechanisms underlying this attenuation of neuroinflammation are multifaceted. One key finding is the reduction in the expression of inflammatory genes such as IL-1β and Nox2 in the injured cortex of mice treated with NALL. nih.gov IL-1β is a critical cytokine in inflammasome-mediated inflammatory responses, while NOX2 is involved in the production of reactive oxygen species, which contribute to oxidative stress and cellular damage. nih.gov By downregulating these markers, this compound appears to interrupt the inflammatory cascade that exacerbates secondary injury following initial trauma.

Furthermore, the reduction in cortical cell death is a significant outcome of NALL treatment in these models. biorxiv.orgnnpdf.org This neuroprotective effect is thought to be linked, at least in part, to the partial restoration of autophagy flux, a cellular process for clearing damaged components. nih.govnih.govbiorxiv.org In the context of TBI, impaired autophagy can lead to the accumulation of toxic aggregates and damaged organelles, ultimately contributing to cell death. NALL treatment has been shown to decrease the accumulation of autophagosomes and SQSTM1/p62, a protein that marks cargo for autophagic degradation, indicating an improvement in this clearance pathway. nih.gov

Table 1: Summary of Research Findings on Neuroinflammation and Cell Death

Model Key Findings References
Traumatic Brain Injury (TBI) in mice Attenuation of cortical cell death nih.govbiorxiv.orgnih.govbiorxiv.orgnnpdf.org
Traumatic Brain Injury (TBI) in mice Reduced expression of neuroinflammatory markers (e.g., IL-1β, Nox2) nih.govbiorxiv.orgnih.govbiorxiv.org
Traumatic Brain Injury (TBI) in mice Partial restoration of autophagy flux nih.govbiorxiv.orgnih.govbiorxiv.org

Prodrug Functionality and Pathway Activation (e.g., mTORC1)

A crucial aspect of this compound's biological activity is its function as a prodrug. The acetylation of L-leucine alters its cellular uptake mechanism. While L-leucine is primarily transported into cells via the L-type amino acid transporter (LAT1), N-acetyl-L-leucine is taken up by different transporters, namely organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). nih.govbiorxiv.org This switch in transporters is significant because LAT1 can be a rate-limiting step for intracellular L-leucine concentration. nih.gov By utilizing the more ubiquitously expressed and higher capacity MCT1, N-acetyl-L-leucine can be efficiently delivered to various tissues, including the brain. nih.govresearchgate.netresearchgate.net

Once inside the cell, N-acetyl-L-leucine is deacetylated by acylases to yield L-leucine. researchgate.netmedrxiv.org This intracellular release of L-leucine can then influence cellular signaling pathways. One of the key pathways implicated is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). L-leucine is a known activator of mTORC1, a central regulator of cell growth and proliferation. curesyngap1.org However, some evidence suggests that acetyl-leucine itself may inhibit or negatively regulate mTORC1, in a manner similar to rapamycin. curesyngap1.org This seemingly contradictory role—where the prodrug may inhibit a pathway that its metabolite activates—suggests a complex regulatory mechanism. The balance between intracellular levels of acetyl-leucine and L-leucine could finely tune mTORC1 activity, potentially inhibiting it initially and then activating it as the prodrug is metabolized. curesyngap1.org

Interestingly, despite L-leucine's known role as a potent mTOR activator, studies in mouse models of certain diseases have not observed changes in the levels or phosphorylation of mTOR after treatment with N-acetyl-dl-leucine or its enantiomers. nnpdf.org This indicates that the therapeutic effects in those specific contexts may be independent of mTORC1 activation and could be related to other downstream effects of increased intracellular L-leucine or the actions of the acetylated compound itself.

Neuroprotective Effects in Preclinical Disease Models

The neuroprotective properties of this compound have been documented in various preclinical models beyond TBI. A notable area of investigation is in lysosomal storage disorders, such as Niemann-Pick disease type C (NPC) and Sandhoff disease. nnpdf.orgmedrxiv.org In mouse models of these conditions, N-acetyl-L-leucine has been shown to slow disease progression. medrxiv.org

The proposed mechanisms in these models point towards a correction of metabolic dysfunction. For instance, in a mouse model of Sandhoff's disease, the compound was found to normalize glucose and glutamate metabolism and increase levels of superoxide (B77818) dismutase, an important antioxidant enzyme. nnpdf.org In the NPC mouse model, treatment led to improvements in mitochondrial energy metabolism and corrected altered glucose and antioxidant metabolism. nnpdf.orgmedrxiv.org It is suggested that N-acetyl-L-leucine, after being deacetylated to L-leucine, enters enzyme-controlled pathways that rectify these metabolic imbalances. medrxiv.org

Clinical studies have provided further evidence of its neuroprotective effects. In a trial involving patients with NPC, treatment with N-acetyl-L-leucine was associated with a significant reduction in disease progression over 12 and 18 months, demonstrating a disease-modifying and neuroprotective effect. nih.govmedrxiv.org These improvements were observed in neurological signs and symptoms. medrxiv.org Similarly, beneficial effects have been reported in patients with GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases). nnpdf.org

Table 2: Neuroprotective Effects in Preclinical and Clinical Models

Disease Model Observed Effects References
Traumatic Brain Injury (mouse) Improved functional recovery and reduced lesion volume nih.govnih.gov
Niemann-Pick Disease Type C (mouse) Improved mitochondrial energy metabolism, corrected glucose and antioxidant metabolism nnpdf.orgmedrxiv.org
Sandhoff Disease (mouse) Normalized glucose and glutamate metabolism, increased superoxide dismutase levels nnpdf.org
Niemann-Pick Disease Type C (human) Significant reduction in disease progression, sustained improvement in neurological symptoms nih.govmedrxiv.org
GM2 Gangliosidoses (human) Improvement in ataxia and fine motor coordination nnpdf.org

Analytical Methodologies for N Acetyl L Alanyl L Leucine Research

Chromatographic Separation and Detection Techniques (e.g., HPLC, UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are fundamental for the separation and analysis of N-acetylated dipeptides like N-Acetyl-L-alanyl-L-leucine.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the purification and analysis of peptides. mdpi.com For N-acetylated compounds, C18 columns are common. sielc.com A patent for detecting related substances in N-acetyl-L-leucine describes an HPLC method using a mobile phase of acetonitrile (B52724) and water. google.com The separation of stereoisomers of dipeptides, which can be a significant challenge, has been achieved using various chiral HPLC methods, including the use of β-cyclodextrin, Pirkle D-Phenyl Glycine, and Chiral-Pak WH columns. nih.gov Derivatization with reagents like N-acetyl-L-cysteine and o-phthalaldehyde (B127526) can also facilitate the separation of dipeptide stereoisomers. nih.gov

UPLC-MS/MS: UPLC-MS/MS offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. This technique is particularly powerful for analyzing amino acids and their derivatives in complex biological matrices. lcms.cz A UPLC-ESI-MS/MS method has been developed for the quantitative analysis of N-acetyl-leucine and its isomer N-acetyl-isoleucine in human hair. nih.gov This method utilizes a C18 column with an isocratic elution of acetonitrile and 0.1% formic acid in water. nih.gov The detection is performed in the positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM). nih.gov For the analysis of amino acids, including leucine (B10760876) and alanine (B10760859), UPLC-MS/MS methods often involve derivatization to enhance chromatographic retention and detection sensitivity. lcms.cznih.gov

Technique Column Type Mobile Phase Example Detection Application
HPLC Reverse-Phase C18Acetonitrile/WaterUV, MSPurity analysis, separation of related substances sielc.comgoogle.com
Chiral HPLC β-cyclodextrin, Pirkle D-Phenyl GlycineVariesUV, FluorescenceSeparation of stereoisomers nih.gov
UPLC-MS/MS Reverse-Phase C18Acetonitrile/0.1% Formic Acid in WaterESI-MS/MS (MRM)Quantitative analysis in biological samples lcms.cznih.gov

Mass Spectrometry-Based Characterization (e.g., MS/MS analyses)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides. Tandem mass spectrometry (MS/MS) provides detailed information about the amino acid sequence and modifications.

N-terminal acetylation significantly influences the fragmentation pattern of peptides in MS/MS analysis. nih.gov It promotes the formation of b-ions, particularly the b1-ion, which can improve the reliability of de novo sequencing. nih.govmdpi.com The collision-induced dissociation (CID) of protonated N-acetylated peptides often leads to the loss of ketene (B1206846). osu.edu

In the analysis of N-acetyl-L-leucine and its isomers, MRM is used to quantify the compounds by monitoring specific fragmentation transitions. nih.gov For N-acetyl-leucine, the transition of m/z 174.1 → 86.1 in positive ESI mode is monitored. nih.gov The fragmentation of acetylated lysine-containing peptides has been studied, revealing specific marker ions that can be used for their identification. iyte.edu.tr While not directly this compound, this research provides insights into the fragmentation behavior of acetylated amino acid residues.

The analysis of lipids modified with amino acids, such as alanyl-phosphatidylglycerol, also relies on MS/MS to confirm the structure. nih.gov High-accuracy MS/MS spectra of the molecular ions are acquired to verify the assignments. nih.gov

Ionization Technique Analyzer Key Fragmentation Observations Relevance to this compound
ESI Ion Trap, QTOFEnhanced b-ion series, formation of b1-ions nih.govmdpi.comImproved sequence confirmation
ESI Triple Quadrupole (MRM)Specific precursor-to-product ion transitions (e.g., m/z 174.1→86.1 for Ac-Leu) nih.govQuantitative analysis
CID VariousLoss of ketene from protonated N-acetylated precursors osu.eduCharacteristic fragmentation pathway

Spectroscopic and Volumetric Methods for Molecular Interaction Studies

Spectroscopic and volumetric techniques provide valuable information about the molecular interactions of this compound in solution. These methods help to understand how the dipeptide interacts with solvents and other solutes, which is crucial for its application in various fields.

Studies on L-leucine and N-acetyl-L-leucine in aqueous solutions have utilized density and speed of sound measurements to determine properties like apparent molar volume and limiting apparent molar volume. researchgate.net These volumetric properties offer insights into solute-solvent and solute-solute interactions. The study of amino acids and small peptides serves as a model for understanding the more complex behavior of proteins. tandfonline.com The interactions are often discussed in terms of ion-ion, ion-hydrophilic, hydrophilic-hydrophilic, and hydrophobic-hydrophobic interactions. tandfonline.com

Molecular dynamics simulations can be employed to calculate molecular volume changes and provide a microscopic understanding of these interactions. nih.govmdpi.com These computational methods complement experimental volumetric data. researchgate.net Spectroscopic techniques such as IR spectroscopy can be used to study the structural characteristics of N-acetyl amino acid derivatives. researchgate.net

Thermogravimetric Analysis and X-ray Diffraction in Related Compound Research

Thermogravimetric analysis (TGA) and X-ray diffraction are important techniques for characterizing the solid-state properties of this compound and related compounds.

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperatures of compounds. nih.gov For N-acetyl amino acid amides, TGA has been used to identify decomposition temperatures and to distinguish between melting and decomposition events. nih.gov For instance, N-acetyl-L-leucine amide undergoes a single-step decomposition. nih.gov In studies of N-acetyl-L-cysteine intercalated into layered double hydroxides, TGA coupled with mass spectrometry (TGA-MS) was used to identify the evolved gases during thermal decomposition, such as CO2 and SO2. mdpi.comnih.gov

X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides precise information about the three-dimensional molecular structure and packing in the crystalline state. mdpi.com Studies on various dipeptides have utilized XRD to determine their conformations. acs.orgnih.govwiley.com For example, the crystal structure of terminally protected dipeptide amides reveals details about intermolecular hydrogen bonding. acs.org The conformation of dipeptides in the solid state is influenced by packing forces, but the observed structures are generally close to a low-energy conformation. wiley.com XRD analysis of dipeptides containing leucine and isoleucine has shown how changes in chirality affect the backbone and side-chain conformations. nih.gov The synthesis and structural confirmation of dipeptides and their cyclic counterparts often involve XRD. tandfonline.com

Stereochemistry and Enantiomeric Considerations in N Acetyl L Alanyl L Leucine Research

L-Enantiomer as the Active Isomer in Biological Studies

Research has consistently identified the L-enantiomer of acetylated amino acids as the pharmacologically active form. plos.orgresearchgate.netbiorxiv.org Studies on the related compound N-acetyl-leucine have demonstrated that its therapeutic effects are attributable to the L-isomer. plos.orgresearchgate.net For instance, in models of vertigo, the therapeutic benefits of the racemic mixture N-acetyl-DL-leucine are derived from N-acetyl-L-leucine. plos.org Similarly, in cellular models of Niemann-Pick disease type C (NPC), a lysosomal storage disorder, N-Acetyl-L-leucine was found to be the most effective enantiomer in reducing the relative lysosomal volume in affected cells. biorxiv.orgresearchgate.net Treatment with N-Acetyl-D-leucine, in contrast, did not produce a statistically significant effect. biorxiv.orgresearchgate.net

Further evidence supporting the L-enantiomer's primary role comes from pharmacokinetic studies. When administered, N-acetyl-L-leucine is rapidly converted to L-leucine and utilized in normal metabolic pathways. nih.govbiorxiv.org This metabolic activation is a key aspect of its mechanism of action. biorxiv.org The D-enantiomer, on the other hand, is considered metabolically inert and does not contribute to the therapeutic response. plos.orgbiorxiv.org These findings underscore the importance of using the purified L-enantiomer in research and potential therapeutic applications to ensure efficacy and avoid the confounding presence of an inactive isomer. plos.orgnih.gov

Enantiomeric Discrimination in Metabolic and Transport Processes

The differential handling of N-acetyl-leucine enantiomers by the body highlights the stereoselective nature of metabolic and transport systems. plos.orgnih.gov Transport processes, in particular, often discriminate against D-amino acids and their derivatives. annualreviews.org While both enantiomers of N-acetyl-leucine can be transported by the monocarboxylate transporter (MCT1), only the L-enantiomer is subsequently metabolized. researchgate.netnih.gov

Pharmacokinetic studies in mice have revealed significant differences in how the enantiomers are handled after oral administration. plos.orgnih.gov When a racemic mixture of N-acetyl-DL-leucine is given, the maximum plasma concentration (Cmax) and the area under the plasma drug concentration-time curve (AUC) are much greater for the D-enantiomer compared to the L-enantiomer. nih.govbiorxiv.org This suggests that the L-enantiomer is subject to first-pass metabolism, likely deacetylation, which the D-enantiomer avoids. nih.govbiorxiv.org

Furthermore, the D-enantiomer appears to inhibit the intestinal uptake of the L-enantiomer. plos.orgnih.gov This competitive inhibition at a common carrier protein contributes to the lower plasma levels of the L-form when administered as part of a racemic mixture. plos.orgnih.gov In tissues like the brain and muscle, N-acetyl-L-leucine levels are found to be lower than those of N-acetyl-D-leucine, which is consistent with the rapid conversion of the L-isomer into L-leucine for use in metabolic processes. nih.govbiorxiv.org In contrast, the D-enantiomer is not readily metabolized and tends to accumulate. plos.orgbiorxiv.org

Table 1: Pharmacokinetic Parameters of N-acetyl-leucine Enantiomers in Mice

Parameter N-acetyl-D-leucine (from racemate) N-acetyl-L-leucine (from racemate)
Cmax (Maximum Plasma Concentration) Higher Lower
AUC (Area Under the Curve) Greater Lesser

Data derived from studies on the oral administration of N-acetyl-DL-leucine in mice, indicating differential absorption and metabolism. nih.govbiorxiv.org

Implications of D-Enantiomer Presence in Research Models

The presence of the D-enantiomer in research models, particularly when using racemic mixtures, can lead to several confounding factors and misinterpretations of data. Since the D-isomer is metabolically inert and does not contribute to the therapeutic effect, its inclusion essentially introduces an impurity. plos.org

One of the primary implications is the potential for the D-enantiomer to accumulate in the body, especially with chronic administration of a racemic compound. plos.orgnih.gov This accumulation could have unknown or undesirable effects on cellular function. plos.org Research suggests that N-acetyl-D-leucine can inhibit the uptake and metabolism of the active L-enantiomer. plos.orgresearchgate.netnih.gov This antagonistic effect means that the presence of the D-isomer can reduce the bioavailability and, consequently, the efficacy of the L-isomer. researchgate.netbiorxiv.org

These pharmacokinetic interactions highlight the critical need for using purified N-acetyl-L-leucine in research to obtain clear and accurate results. plos.orgnih.gov The use of the racemate complicates the interpretation of dose-response relationships and can mask the true potential of the active L-enantiomer. plos.org Therefore, for both preclinical and clinical research, focusing solely on N-acetyl-L-leucine is recommended to ensure that the observed effects are directly attributable to the active compound and to avoid the potential for accumulation and inhibitory effects of the D-enantiomer. plos.orgbiorxiv.orgnih.gov

Table 2: Summary of Enantiomeric Differences and Research Implications

Characteristic N-Acetyl-L-alanyl-L-leucine (and related L-isomers) N-Acetyl-D-alanyl-D-leucine (and related D-isomers)
Biological Activity Pharmacologically active. plos.orgresearchgate.netbiorxiv.org Inactive or significantly less active. plos.orgbiorxiv.org
Metabolism Rapidly deacetylated to L-amino acids and utilized. nih.govbiorxiv.org Metabolically inert, resistant to deacetylation. nih.govbiorxiv.org
Transport Transported by carriers like MCT1. researchgate.netnih.gov Transported by carriers like MCT1, but can inhibit L-isomer uptake. plos.orgnih.govresearchgate.net
Tissue Levels Lower steady-state levels due to rapid utilization. nih.govbiorxiv.org Higher levels and potential for accumulation. plos.orgnih.gov
Research Implication Preferred for studies to ensure efficacy and clear results. biorxiv.orgnih.gov Presence can confound results and inhibit the active L-isomer. plos.orgresearchgate.net

Emerging Research Areas and Future Directions for N Acetyl L Alanyl L Leucine

Investigation as a Potential Biomarker Candidate

Currently, there is limited direct scientific literature identifying N-Acetyl-L-alanyl-L-leucine as a specific biomarker for any disease. The investigation of N-acetylated amino acids and peptides as biomarkers is an active area of research, as these molecules can sometimes be indicative of metabolic dysregulation. ebi.ac.uk For instance, the accumulation of certain N-acetylated amino acids has been linked to genetic metabolic disorders such as acylase I deficiency, where the body cannot deacylate these compounds.

While the related compound N-acetyl-L-leucine has been identified as an endogenous metabolite and a potential biomarker candidate in the context of diabetes, similar dedicated studies for this compound are not yet prevalent in published research. ebi.ac.uk Future metabolomic studies may yet reveal correlations between the levels of this compound in biological fluids and specific pathological states, which could establish its role as a biomarker.

Application in Peptide Chemistry and Peptidomimetic Design

This compound serves as a building block and a subject of study in the field of peptide chemistry. The synthesis of this dipeptide has been described, highlighting its role in the broader exploration of N-acylated peptides. google.com One documented method involves the acylation of L-alanyl-L-leucine, resulting in the crystallization of this compound upon acidification of the reaction mixture. google.com This synthesis is part of a larger body of research into creating various N-acyl dipeptides, which are explored for their unique chemical properties and potential biological activities.

The N-acetylation of peptides is a key strategy in peptidomimetic design—the development of molecules that mimic the structure and function of natural peptides. scispace.com This modification can enhance the stability of peptides against enzymatic degradation, a common challenge in developing peptide-based therapeutics. scispace.com The synthesis of related N-acylated dipeptides, as detailed in patent literature, underscores the chemical versatility and the ongoing interest in this class of compounds for creating novel peptide analogs. google.com

Table 1: Examples of Synthesized N-Acyl-L-alanyl Dipeptides

Compound Name Starting Material Yield (% of theory)
This compound L-alanyl-L-leucine 73%
N-acetyl-L-alanyl-L-valine L-alanyl-L-valine 77%
N-acetyl-L-alanyl-L-isoleucine L-alanyl-L-isoleucine 80%
N-butyryl-L-alanyl-L-leucine L-alanyl-L-leucine 50%
N-hexanoyl-L-alanyl-L-leucine L-alanyl-L-leucine 58%

This table is generated based on data from a patent on N-acyl dipeptides and their compositions. google.com

Role in Supporting Cell Culture and Nutritional Research

Dipeptides have been investigated as more stable sources of amino acids in cell culture media compared to their individual amino acid counterparts. google.com For example, L-glutamine is an essential but unstable nutrient in liquid media. The use of dipeptides like L-alanyl-L-glutamine can improve stability. google.com

Research has extended to N-acetylated dipeptides to assess their utility as nutrient sources. A key finding from a study on N-acetyl-L-alanyl-L-glutamine demonstrated that it could effectively serve as a glutamine source for L1210 mouse leukemia cells, showing a significant increase in cell growth comparable to supplementation with L-glutamine or L-alanyl-L-glutamine. google.com This suggests that cells possess the enzymatic machinery to hydrolyze the N-acetylated dipeptide and utilize the constituent amino acids. This finding is particularly noteworthy because the related compound N-acetyl-L-alanine was not utilized by the cells as an alanine (B10760859) source, indicating a specific metabolic pathway for the N-acetylated dipeptide. google.com

Given these findings, this compound is proposed to have potential as a stable source of L-leucine and L-alanine in cell culture and parenteral nutrition solutions. google.com The stability and cellular uptake of such N-acetylated dipeptides are promising characteristics for advancing cell culture technology and developing specialized nutritional formulations.

Table 2: Comparative Cell Growth with Glutamine Sources

Supplement in Media Relative Cell Growth (%)
Glutamine-free media 100
L-glutamine 250
L-alanyl-L-glutamine 250
N-acetyl-L-alanyl-L-glutamine 250

This table illustrates the comparable efficacy of N-acetyl-L-alanyl-L-glutamine as a glutamine source in cell culture, based on data from a patent. google.com

Exploration in Broader Metabolic Signaling Pathways

The metabolic fate and signaling roles of this compound are not yet well-defined in scientific literature. Research into the metabolic signaling of related molecules, such as N-acetyl-L-leucine, has revealed that N-acetylation can alter the way a molecule is transported into cells and subsequently metabolized. For instance, N-acetylation of L-leucine switches its cellular uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter 1 (MCT1). nih.govbiorxiv.org This change in transport can bypass rate-limiting steps in metabolic signaling pathways, such as the mTOR pathway, which is regulated by intracellular leucine (B10760876) levels. nih.gov

N-acetyl-L-leucine is considered a pro-drug of L-leucine, meaning it is metabolized into L-leucine and acetate (B1210297) within the cell. researchgate.netnih.gov The working hypothesis for its therapeutic effects is that its benefits are mediated through its metabolic products. nih.gov

However, it is crucial to note that these findings are specific to N-acetyl-L-leucine. The extent to which this compound participates in or influences broader metabolic signaling pathways remains a key area for future research. It is plausible that this dipeptide is hydrolyzed by cellular peptidases into N-acetyl-L-alanine and L-leucine, or into L-alanine and N-acetyl-L-leucine, each of which would then enter their respective metabolic pathways. Elucidating the precise metabolic processing of this compound and its downstream effects on cellular signaling is a necessary next step to understanding its full biological significance.

Q & A

(Basic) What analytical techniques are recommended for confirming the structural integrity of N-Acetyl-L-alanyl-L-leucine in experimental settings?

To confirm structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) for stereochemical analysis, high-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns, and infrared spectroscopy (IR) to identify functional groups. For chiral purity, HPLC with chiral stationary phases (e.g., polysaccharide-based columns) is critical to resolve enantiomeric impurities . Additionally, X-ray crystallography can provide definitive confirmation of crystalline structure if suitable crystals are obtained.

(Advanced) How can conflicting data on the thermodynamic stability of this compound be resolved in computational and experimental studies?

Discrepancies in thermodynamic stability data often arise from differences in experimental conditions (e.g., solvent polarity, temperature) or computational models (e.g., force fields, basis sets). To resolve these:

  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding enthalpy and differential scanning calorimetry (DSC) for phase transitions .
  • Computational cross-checking : Compare results across multiple methods (e.g., density functional theory [DFT], molecular dynamics simulations) and validate against NIST thermochemistry datasets .
  • Solvent effects : Account for solvation models (e.g., COSMO-RS) to reconcile discrepancies between in-silico and in-vitro data .

(Basic) What are the key considerations for designing a reproducible synthesis protocol for this compound?

A robust synthesis protocol requires:

  • Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions during peptide bond formation.
  • Coupling agents : Optimize reagents like HBTU or DCC for efficient amide bond formation while minimizing racemization .
  • Purification : Employ reverse-phase HPLC or size-exclusion chromatography to isolate the product from dipeptide byproducts. Document reaction parameters (e.g., pH, temperature) to ensure reproducibility .

(Advanced) How can researchers mitigate racemization during the solid-phase synthesis of this compound?

Racemization is a critical challenge in peptide synthesis. Mitigation strategies include:

  • Low-temperature coupling : Perform reactions at 0–4°C to reduce base-catalyzed epimerization.
  • Additive optimization : Incorporate additives like HOBt or Oxyma Pure to suppress racemization during activation .
  • Chiral purity monitoring : Use circular dichroism (CD) or chiral HPLC to track enantiomeric excess at each synthesis step .
  • Solvent selection : Avoid polar aprotic solvents (e.g., DMF) in favor of less basic alternatives (e.g., DCM) when possible .

(Advanced) What methodological approaches are suitable for studying the ion-binding properties of this compound in aqueous solutions?

To investigate ion-binding behavior:

  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Ka) and stoichiometry for metal ions (e.g., Li<sup>+</sup>, Na<sup>+</sup>) .
  • NMR titration experiments : Monitor chemical shift changes in <sup>1</sup>H or <sup>13</sup>C spectra to identify binding sites .
  • Computational modeling : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) simulations to predict ion affinity and solvation effects .

(Basic) How should researchers handle and store this compound to maintain stability in laboratory settings?

  • Storage : Keep the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use glove boxes or desiccators to minimize exposure to humidity.
  • Decomposition monitoring : Regularly analyze samples via TLC or HPLC to detect degradation products .

(Advanced) What strategies can resolve contradictions in mass spectrometry data for this compound fragmentation patterns?

Discrepancies in MS data may arise from ionization methods (e.g., ESI vs. MALDI) or collision energies. To address this:

  • Standardized protocols : Use NIST reference spectra for calibration and validate with synthetic standards .
  • Tandem MS/MS : Compare fragmentation pathways across multiple collision energies to distinguish artifact peaks from true fragments .
  • High-resolution MS : Employ Orbitrap or TOF analyzers to resolve isobaric interferences .

(Basic) What spectroscopic markers in IR and Raman spectra are diagnostic for this compound?

Key markers include:

  • Amide I band : ~1650 cm<sup>–1</sup> (C=O stretching).
  • Amide II band : ~1550 cm<sup>–1</sup> (N–H bending coupled with C–N stretching).
  • Carboxylate vibrations : ~1400 cm<sup>–1</sup> (symmetric COO<sup>–</sup> stretch) in deprotonated forms .

(Advanced) How can researchers design experiments to probe the conformational flexibility of this compound in solution?

  • Nuclear Overhauser effect spectroscopy (NOESY) : Identify through-space proton correlations to map 3D structure .
  • Molecular dynamics (MD) simulations : Use explicit solvent models (e.g., TIP3P water) to predict dominant conformers .
  • Temperature-dependent NMR : Monitor chemical shift changes to assess thermodynamic stability of rotamers .

(Advanced) What statistical methods are appropriate for analyzing dose-response data in studies involving this compound bioactivity?

  • Nonlinear regression : Fit data to Hill or logistic models to estimate EC50 and efficacy.
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons.
  • Bootstrap resampling : Assess confidence intervals for parameters in small sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.